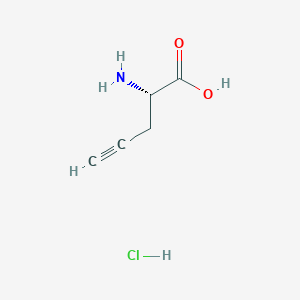

(S)-2-Aminopent-4-ynoic acid hydrochloride

Descripción general

Descripción

(S)-2-Aminopent-4-ynoic acid hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of amino acids and features a unique structure that includes an alkyne group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Aminopent-4-ynoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as propargyl bromide and L-alanine.

Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydroxide or potassium carbonate.

Formation of the Alkyne: The propargyl group is introduced through a nucleophilic substitution reaction.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to maintain consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Aminopent-4-ynoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne to alkenes or alkanes.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of amides or other derivatives.

Aplicaciones Científicas De Investigación

(S)-2-Aminopent-4-ynoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (S)-2-Aminopent-4-ynoic acid hydrochloride involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Protein Modification: It can modify proteins through covalent bonding, affecting their function.

Pathways Involved: The compound may influence pathways related to cell growth and apoptosis, making it a potential candidate for anti-cancer research.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-Aminobutyric acid hydrochloride: Similar structure but lacks the alkyne group.

(S)-2-Aminopentanoic acid hydrochloride: Similar structure but with a saturated carbon chain.

(S)-2-Aminohex-4-ynoic acid hydrochloride: Similar structure with a longer carbon chain.

Uniqueness

(S)-2-Aminopent-4-ynoic acid hydrochloride is unique due to its alkyne group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

(S)-2-Aminopent-4-ynoic acid hydrochloride, also known as an alkynylated amino acid, has garnered attention in biochemical research due to its potential biological activities. This compound is particularly noted for its selective inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanism of action, and relevant case studies.

This compound has the molecular formula CHClNO and a CAS number of 198774-27-5. The synthesis typically involves the Sonogashira cross-coupling reaction, which allows for the functionalization of the compound to yield various derivatives with enhanced biological properties .

Synthesis Overview

- Starting Materials : The synthesis begins with glycine and terminal alkynes.

- Reaction Conditions : The reaction is conducted in anhydrous solvents using palladium and copper salts as catalysts.

- Purification : Post-reaction, the products are purified to obtain optically pure forms of this compound.

Inhibition of Aldose Reductase

The primary biological activity attributed to this compound is its role as a selective inhibitor of ALR2. This enzyme is involved in the polyol pathway, which converts glucose into sorbitol and fructose. Overactivity of ALR2 is associated with complications in diabetes, including neuropathy and retinopathy.

Key Findings :

- Selectivity : Studies indicate that derivatives of (S)-2-Aminopent-4-ynoic acid show a high selectivity for ALR2 over ALR1, making them promising candidates for therapeutic applications in managing diabetic complications .

- IC50 Values : The IC50 values for these inhibitors demonstrate their potency, with lower values indicating higher efficacy against ALR2.

The mechanism by which this compound inhibits ALR2 involves competitive binding to the enzyme's active site. Molecular docking studies suggest that the compound fits well into the binding pocket, preventing substrate access and thus reducing enzyme activity .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its derivatives:

-

Antidiabetic Potential : In vitro assays demonstrated that derivatives effectively reduced sorbitol accumulation in cells exposed to high glucose concentrations, indicating potential antidiabetic properties .

Compound Name IC50 (µM) Selectivity (ALR2/ALR1) Compound A 0.5 10:1 Compound B 0.8 8:1 Compound C 1.0 5:1 - Anticancer Activity : Some derivatives have also been tested against various cancer cell lines, showing promising antiproliferative effects. For instance, certain compounds exhibited IC50 values in the low micromolar range against melanoma cells .

- Molecular Docking Studies : These studies have confirmed that the binding interactions between (S)-2-Aminopent-4-ynoic acid derivatives and ALR2 involve key hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .

Propiedades

IUPAC Name |

(2S)-2-aminopent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYHPLMPMRKMPD-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941728 | |

| Record name | 2-Aminopent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23235-01-0, 198774-27-5 | |

| Record name | L-Propargylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-aminopent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGYLGLYCINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9U8RVT6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.